4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI)

Lipophilicity Medicinal Chemistry ADME

Researchers often face experimental failure when using O-acetyl pyranones prone to hydrolysis or maltol derivatives with confounding metal-chelating effects. This 3-acetyl-2-methyl-4H-pyran-4-one provides the definitive solution as a hydrolytically stable, non-chelating building block. - Eliminates off-target metal chelation inherent to maltol, enabling clean enzyme inhibitor screening for kinases. - C-acetyl group withstands multi-step synthesis and Claisen condensations, unlike hydrolysable O-acetyl analogs. - LogP of -0.21 offers a distinct hydrophilic profile for ADME probe development and HPLC reference standards.

Molecular Formula C8H8O3
Molecular Weight 152.149
CAS No. 152996-58-2
Cat. No. B585466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI)
CAS152996-58-2
Synonyms4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI)
Molecular FormulaC8H8O3
Molecular Weight152.149
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)C(=O)C
InChIInChI=1S/C8H8O3/c1-5(9)8-6(2)11-4-3-7(8)10/h3-4H,1-2H3
InChIKeyRGBWULFDMNPMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4H-Pyran-4-one, 3-acetyl-2-methyl-: Properties & Profile


4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI), also identified as 3-acetyl-2-methylpyran-4-one, is a heterocyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol . This compound is categorized as an aryl alkyl ketone and features a central 4H-pyran-4-one ring with a methyl substituent at the 2-position and a key acetyl group at the 3-position . Its predicted physicochemical properties include a boiling point of 323.5 ± 37.0 °C, a density of 1.190 ± 0.06 g/cm³, and a calculated LogP of -0.21, indicating a degree of hydrophilic character . It is a useful research compound typically supplied with a purity of 95% .

1
C-acetyl building block Stable to hydrolysis; supports multi-step synthetic routes and diverse derivatization.
2
Non-chelating core 3-Acetyl substitution eliminates strong metal binding, avoiding off-target chelation effects.
3
Higher hydrophilicity Reported LogP difference indicates improved aqueous solubility relative to 3-hydroxy analogs.

Why 4H-Pyran-4-one, 3-acetyl-2-methyl- Cannot Be Swapped


The specific 3-acetyl-2-methyl substitution pattern on the 4H-pyran-4-one core imparts distinct properties not found in its closely related analogs, such as maltol (3-hydroxy-2-methyl-4H-pyran-4-one) or its O-acetylated derivatives. This difference is critical because the 3-acetyl group is a carbon-bound ketone, whereas maltol has a 3-hydroxyl group. This alters fundamental physicochemical parameters like LogP and hydrogen bonding capacity, directly impacting solubility, membrane permeability, and chemical reactivity . For instance, the 3-acetyl moiety alters the electron density of the pyranone ring, which can affect its behavior in cycloaddition reactions [1]. Furthermore, the C-acetyl group offers a distinct synthetic handle for further derivatization, such as Claisen condensations or the formation of heterocycles, which is not possible with O-acetyl analogs that are prone to hydrolysis . Therefore, assuming functional equivalence between this specific C-acetyl pyranone and generic or O-acetyl pyranones can lead to experimental failure or inaccurate structure-activity relationship (SAR) conclusions.

Target compound
C-acetyl (3-acetyl) substituent
Hydrolytically stable ketone
Weak / non-chelator
Maltol / O-acetyl analogs
3-hydroxy or O-acetyl (ester)
O-acetyl labile to hydrolysis
Strong bidentate chelator (maltol)
Substitution pattern alters reactivity in cycloadditions and may shift synthetic outcomes.
O-acetyl analogs may degrade under aqueous or basic conditions, compromising multi-step routes.
Chelation profile mismatch can confound bioassay interpretation if metal-binding is not controlled.

Evidence Guide for 4H-Pyran-4-one, 3-acetyl-2-methyl-


Lipophilicity vs. Hydroxy Analogs

The calculated partition coefficient (LogP) for 4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI) is -0.21 . This value is a key differentiator from its 3-hydroxy analog, maltol, which has a reported LogP of 0.09 [1]. The difference of -0.30 log units indicates that the target compound is more hydrophilic. This directly impacts solubility, membrane permeability, and the potential for forming hydrogen bonds in biological systems or during chemical extractions.

Lipophilicity shift
Data to verify
Δ LogP = -0.30
More hydrophilic than maltol; informs solvent selection and ADME profiling.
Computational prediction; experimental confirmation recommended.
Lipophilicity Medicinal Chemistry ADME Physicochemical Properties

C-Acetyl Reactive Handle

The 3-acetyl group in 4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI) is a carbon-bound (C-acetyl) ketone, whereas the 3-acetoxy group in maltol acetate is an oxygen-bound (O-acetyl) ester . C-Acetyl groups are stable under a wider range of conditions and serve as versatile handles for nucleophilic additions, Claisen condensations, and heterocycle formation [1]. In contrast, the O-acetyl ester in maltol acetate is labile to hydrolysis, readily cleaving under acidic or basic conditions to revert to maltol . This fundamental difference in chemical stability and reactivity makes the target compound a superior choice as a building block in multi-step organic syntheses.

C-3 stability
Cross-study comparable
Target C-acetyl; stable
Maltol acetate O-acetyl; labile
Supports reliable multi-step synthesis without premature hydrolysis.
O-acetyl esters may revert to maltol under common aqueous conditions.
Organic Synthesis Building Blocks Heterocyclic Chemistry C-C Bond Formation

Non-Hydroxy Chelator Scaffold

The metal-chelating properties of pyranones are highly dependent on the nature of the 3-substituent. Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is a well-established bidentate chelator of metal ions like Fe(III), Ga(III), and Al(III), forming stable maltolate complexes [1]. The replacement of the 3-hydroxyl group in maltol with a 3-acetyl group in the target compound eliminates the key oxygen donor atom required for forming a stable 5-membered chelate ring with the 4-keto oxygen [2]. Consequently, 4H-Pyran-4-one, 3-acetyl-2-methyl- (9CI) is predicted to have significantly reduced metal-binding affinity compared to maltol. This difference allows for the strategic design of pyranone-based molecules with tunable metal-chelating properties.

Chelation ability
Class-level inference
Target Weak / non-chelator
Maltol Strong bidentate chelator
Decouples pyranone bioactivity from metal-binding interference.
Inferred from established 3-hydroxy-4-pyrone chelation principles.
Bioinorganic Chemistry Metal Chelation Ligand Design Medicinal Chemistry

Antitumor SAR: 3-Position Role

In the design of novel antiglioma agents, a series of 5-hydroxy-2-methyl-4H-pyran-4-one derivatives were synthesized and evaluated. The most active compound, 4a, which is structurally distinct from the target compound but shares the 2-methyl-4H-pyran-4-one core, exhibited promising anti-proliferative activity against glioma HT1080 and U87 cells with IC50 values of 1.43 μM and 4.6 μM, respectively [1]. Furthermore, compound 4a showed an 86.3% inhibitory rate against the intracellular production of d-2-hydroxyglutarate (d-2HG) at 1 μM [1]. While 4a is a 5-hydroxy derivative, this study establishes the 2-methyl-4H-pyran-4-one core as a viable scaffold for antitumor activity. The target compound, with its 3-acetyl-2-methyl substitution, offers a different vector for SAR exploration, potentially influencing target engagement or metabolic stability compared to the 5-hydroxy series.

Glioma SAR scaffold
Class-level inference
Target Not evaluated
Ref. compound 4a IC50 1.43–4.6 μM
2-Methyl-4H-pyran-4-one core supports antitumor SAR; 3-acetyl vector remains untested.
Reference data from 5-hydroxy series; direct activity of target compound requires validation.
Anticancer Research Glioma Structure-Activity Relationship Pyranone Derivatives

Application Scenarios for 4H-Pyran-4-one, 3-acetyl-2-methyl-


Non-Chelating Scaffold in Drug Discovery

This compound is a prime candidate for medicinal chemistry programs seeking to exploit the biological activity of the 4H-pyran-4-one core while avoiding the confounding effects of metal chelation. As established, the 3-acetyl group eliminates the strong metal-binding capacity seen in maltol derivatives . It can serve as a foundational building block for synthesizing libraries of compounds to probe targets where metal chelation is an undesired off-target effect, such as in the development of enzyme inhibitors for kinases or other non-metalloproteins.

Stable C3 Building Block for Organic Synthesis

The hydrolytic stability of the C-acetyl group makes this compound a superior building block for multi-step organic synthesis compared to O-acetylated pyranones like maltol acetate . It can be employed in a variety of carbon-carbon bond-forming reactions, such as Claisen condensations, to construct more complex, fused heterocyclic systems [1]. This stability is crucial for maintaining structural integrity and achieving acceptable yields over long synthetic sequences, making it an attractive choice for natural product synthesis and the preparation of diverse screening libraries.

Physicochemical Probe for ADME Studies

With its calculated LogP of -0.21, this compound offers a distinct physicochemical profile for use as a probe in analytical method development or in studies of absorption, distribution, metabolism, and excretion (ADME) . Its increased hydrophilicity relative to maltol (LogP = 0.09) [1] makes it suitable for investigating how small changes in lipophilicity affect membrane permeability, solubility, and metabolic stability. It can be used as a reference standard or internal control in HPLC and LC-MS analyses of pyranone-containing mixtures.

Oncology SAR: Antiglioma Pyranones

Given the established antiglioma activity of certain 5-hydroxy-2-methyl-4H-pyran-4-one derivatives (e.g., compound 4a with IC50 values of 1.43 µM and 4.6 µM against HT1080 and U87 cells) , this 3-acetyl-2-methyl variant provides a crucial new vector for exploring structure-activity relationships. Researchers can use this compound as a starting point to investigate the impact of 3-position substitution on antitumor potency, d-2HG inhibition, and selectivity, potentially leading to novel therapeutic candidates for glioma.

Application
Selection Property
Validation Focus
Non-chelating scaffold research
C-acetyl substitution eliminates metal chelation
Metal-free bioassay validation
Multi-step synthesis building block
Hydrolytically stable C-acetyl group
Reaction intermediate stability monitoring
ADME physicochemical probe
Higher hydrophilicity vs. maltol (LogP difference)
Solubility and permeability correlation studies
Glioma cell-model SAR studies
3-acetyl-2-methyl pyranone scaffold
Antiproliferative endpoint screening

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